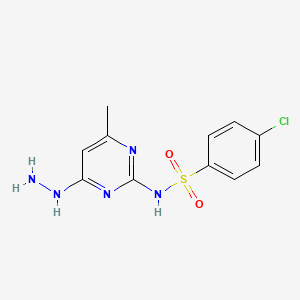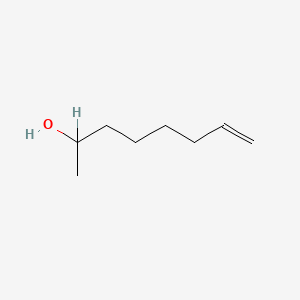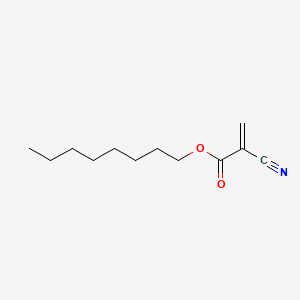
Ocrylate
Übersicht
Beschreibung
OCRYLATE is a compound belonging to the family of acrylates, which are esters, salts, and conjugate bases of acrylic acid. Acrylates are characterized by the presence of vinyl groups, which are two carbon atoms double-bonded to each other and directly attached to the carbonyl carbon of the ester group. This bifunctional nature makes acrylates highly versatile and useful in various applications, including polymerization and functionalization reactions .
Wissenschaftliche Forschungsanwendungen
Acrylat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Monomer bei der Synthese verschiedener Polymere und Copolymere verwendet.
Biologie: Bei der Entwicklung von Hydrogelen für die Gewebezüchtung und die Arzneistoffabgabesysteme eingesetzt.
Medizin: Bei der Formulierung von medizinischen Klebstoffen und Knochenzementen verwendet.
Industrie: Aufgrund seiner hervorragenden filmbildenden Eigenschaften bei der Herstellung von Farben, Beschichtungen und Klebstoffen eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von Acrylat beruht auf seiner Fähigkeit, Polymerisations- und Funktionalisierungsreaktionen einzugehen. Die Vinylgruppe in Acrylat ist hochreaktiv und kann kovalente Bindungen mit anderen Molekülen bilden, was zur Bildung von Polymeren und Copolymeren führt.
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Acrylat kann durch Veresterung von Acrylsäure mit dem entsprechenden Alkohol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung saurer Katalysatoren und wird bei erhöhten Temperaturen durchgeführt. Beispielsweise erfolgt die Reaktion mit niedrigeren Alkoholen wie Methanol oder Ethanol bei 100–120 °C mit sauren heterogenen Katalysatoren wie Kationenaustauschern. Für höhere Alkohole wie Butanol oder 2-Ethylhexanol wird Schwefelsäure als homogener Katalysator verwendet .
Industrielle Produktionsmethoden: Die industrielle Produktion von Acrylat beinhaltet großtechnische Veresterungsprozesse. Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen. Kontinuierliche Durchflussverfahren und heterogene Katalyse werden oft eingesetzt, um die Effizienz zu verbessern und die Produktionskosten zu senken .
Analyse Chemischer Reaktionen
Reaktionstypen: Acrylat durchläuft verschiedene chemische Reaktionen, darunter:
Polymerisation: Die Vinylgruppe in Acrylat ist hochgradig anfällig für Polymerisation, was zur Bildung von Polyacrylaten führt.
Umesterung: Acrylat kann Umesterungsreaktionen mit anderen Alkoholen eingehen, um verschiedene Acrylatether zu bilden.
Michael-Addition: Als Michael-Akzeptor kann Acrylat an Michael-Additionsreaktionen mit Nucleophilen wie Aminen und Thiolen teilnehmen.
Häufige Reagenzien und Bedingungen:
Polymerisation: Initiiert durch freie Radikale, häufig unter Verwendung von Initiatoren wie Benzoylperoxid oder Azobisisobutyronitril (AIBN).
Umesterung: Katalysiert durch Säuren oder Basen, typischerweise unter Rückflussbedingungen.
Michael-Addition: Durchgeführt in Gegenwart einer Base wie Triethylamin oder Natriumhydroxid.
Hauptprodukte:
Polyacrylate: Gebildet durch Polymerisation, verwendet in Beschichtungen, Klebstoffen und superabsorbierenden Materialien.
Modifizierte Acrylate: Entstehen durch Umesterung oder Michael-Addition, verwendet in speziellen Anwendungen wie biomedizinischen Geräten.
Vergleich Mit ähnlichen Verbindungen
Acrylat ähnelt anderen Acrylaten wie Methylacrylat, Ethylacrylat und Butylacrylat. Es hat einzigartige Eigenschaften, die es für bestimmte Anwendungen geeignet machen:
Methylacrylat: Hat ein geringeres Molekulargewicht und wird bei der Herstellung von Poly(methylacrylat) mit hoher Transparenz und Flexibilität verwendet.
Ethylacrylat: Bietet eine bessere Wetterbeständigkeit und wird in Außenanwendungen wie Beschichtungen und Klebstoffen verwendet.
Butylacrylat: Bietet eine hervorragende Schlagzähigkeit und wird bei der Herstellung von zähen, langlebigen Polymeren verwendet
Die einzigartige Kombination aus Reaktivität und Vielseitigkeit von Acrylat macht es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen.
Eigenschaften
IUPAC Name |
octyl 2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-4-5-6-7-8-9-15-12(14)11(2)10-13/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQUGMLCZLGZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26877-34-9 | |
| Record name | Poly(octyl cyanoacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26877-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10217208 | |
| Record name | Octyl 2-cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6701-17-3 | |
| Record name | Octyl 2-cyanoacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6701-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ocrylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006701173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ocrylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15086 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Octyl 2-cyanoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ocrilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C655P1XVG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


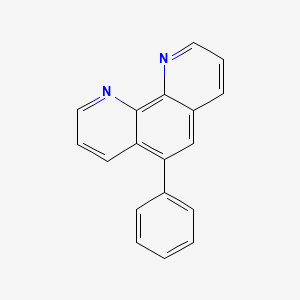

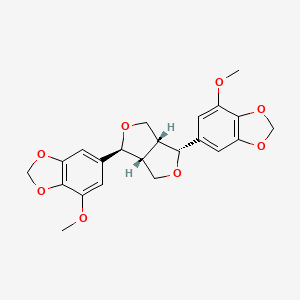

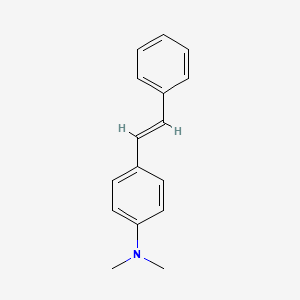
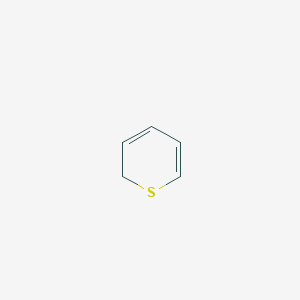
![3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1208436.png)
![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)
![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)
![N-[4-(2-pyrimidinylsulfamoyl)phenyl]carbamic acid methyl ester](/img/structure/B1208443.png)

